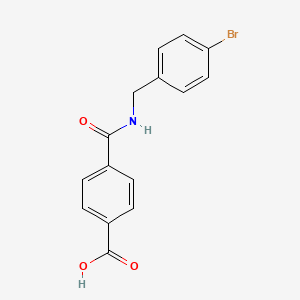
N-(4-Bromobenzyl)-terephthalamic acid
Overview
Description
N-(4-Bromobenzyl)-terephthalamic acid is a chemical compound characterized by its bromobenzyl group attached to a terephthalamic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 4-bromobenzylamine and terephthalic acid. The reaction typically involves the formation of an amide bond under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and silica sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-terephthalamic acid is used in organic synthesis as a building block for more complex molecules. Its bromobenzyl group makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of bromobenzyl derivatives on biological systems. It may serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its structural features may be exploited to create compounds with specific biological activities.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-Bromobenzyl)-terephthalamic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance the compound's binding affinity and specificity to these targets, leading to desired biological effects.
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-terephthalamic acid: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylbenzyl)-terephthalamic acid: Contains a methyl group instead of bromine.
N-(4-Methoxybenzyl)-terephthalamic acid: Contains a methoxy group instead of bromine.
Uniqueness: N-(4-Bromobenzyl)-terephthalamic acid is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro, methyl, or methoxy counterparts. This makes it particularly useful in specific chemical reactions and applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDPMLKKOWGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















